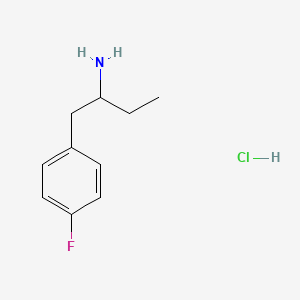1-(4-Fluorophenyl)butan-2-amine hydrochloride
CAS No.: 23194-79-8
Cat. No.: VC3021857
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23194-79-8 |
|---|---|
| Molecular Formula | C10H15ClFN |
| Molecular Weight | 203.68 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H |
| Standard InChI Key | MZMRYQWRCZRMIQ-UHFFFAOYSA-N |
| SMILES | CCC(CC1=CC=C(C=C1)F)N.Cl |
| Canonical SMILES | CCC(CC1=CC=C(C=C1)F)N.Cl |
Introduction
Chemical Structure and Properties
1-(4-Fluorophenyl)butan-2-amine hydrochloride is a phenethylamine derivative with the molecular formula C10H15ClFN. The parent compound, 1-(4-Fluorophenyl)butan-2-amine, has the formula C10H14FN, with the hydrochloride form representing its salt . The compound features a specific structural arrangement that contributes to its chemical behavior and potential biological activity.
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and identification systems, as detailed in Table 1.
Table 1: Chemical Identifiers of 1-(4-Fluorophenyl)butan-2-amine hydrochloride
| Parameter | Identifier |
|---|---|
| CAS Number | 23194-79-8 |
| Molecular Formula | C10H15ClFN |
| Molecular Weight | 203.68 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)butan-2-amine hydrochloride |
| InChI | InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H |
| InChIKey | MZMRYQWRCZRMIQ-UHFFFAOYSA-N |
| SMILES | CCC(CC1=CC=C(C=C1)F)N.Cl |
| Parent Compound CID | 17879170 |
Physical Properties
The physical characteristics of 1-(4-Fluorophenyl)butan-2-amine hydrochloride contribute to its handling requirements and potential applications in research settings.
Table 2: Physical Properties of 1-(4-Fluorophenyl)butan-2-amine hydrochloride
| Property | Description |
|---|---|
| Appearance | White solid/powder |
| Storage Temperature | Recommended at -4°C (1-2 weeks), -20°C (1-2 years) |
| Solubility | Information limited in available sources |
| Stability | Requires controlled storage conditions |
Parent Compound Relationship
The compound represents the hydrochloride salt of 1-(4-Fluorophenyl)butan-2-amine (CAS: 23292-09-3). The parent compound has a molecular weight of 167.22 g/mol and exhibits properties that are modified in the salt form to enhance stability or solubility for research applications .
Mechanism of Action and Biological Activity
The compound's structural features suggest potential activity in modulating neurotransmitter systems, possibly influencing serotonin and dopamine receptors, which could impact mood and behavior regulation. These characteristics make it a subject of interest in psychopharmacological research.
Applications in Research and Drug Development
Medicinal Chemistry Applications
1-(4-Fluorophenyl)butan-2-amine hydrochloride has several scientific applications, primarily in medicinal chemistry. Its potential psychoactive properties make it a candidate for drug development research. The compound may serve as:
-
A chemical building block for more complex pharmaceutical compounds
-
A reference standard in analytical chemistry
-
A tool compound for studying structure-activity relationships
Structural Relationship to Pharmaceutical Compounds
The structural motif present in 1-(4-Fluorophenyl)butan-2-amine hydrochloride shares similarities with other compounds used in pharmaceutical research. For instance, fluorophenyl-containing compounds have been explored in the development of various therapeutic agents. The search results reference related compounds such as:
-
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, investigated as a potential atypical antipsychotic agent
-
Various fluorophenyl-containing amines that serve as intermediates in pharmaceutical synthesis
This structural relationship highlights the compound's relevance in pharmaceutical research contexts.
| Hazard Statement | Description | Hazard Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral, Category 4 |
| H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3 |
| Inventory | Status |
|---|---|
| European Inventory of Existing Commercial Chemical Substances (EINECS) | Not Listed |
| EC Inventory | Not Listed |
| United States Toxic Substances Control Act (TSCA) Inventory | Not Listed |
| China Catalog of Hazardous Chemicals 2015 | Not Listed |
| New Zealand Inventory of Chemicals (NZIoC) | Not Listed |
| Philippines Inventory of Chemicals and Chemical Substances (PICCS) | Not Listed |
| Vietnam National Chemical Inventory | Not Listed |
| Chinese Chemical Inventory of Existing Chemical Substances (China IECSC) | Not Listed |
This regulatory profile suggests that the compound is primarily used in research contexts rather than in commercial or consumer applications.
| Supplier | Catalog/Reference Number | Packaging Options |
|---|---|---|
| Vulcanchem | VC3021857 | Not specified |
| CymitQuimica | 3D-YAA19479 | 100 mg, 1 g |
| American Elements | OMXX-293048-01 | Various sizes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume